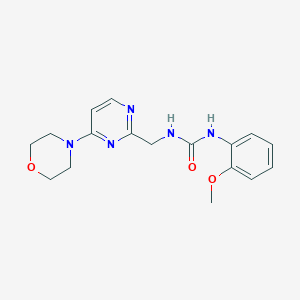
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, also known as PP2A inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor exerts its effects by inhibiting the activity of protein phosphatase 2A (1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea), a serine/threonine phosphatase that regulates a wide range of cellular processes, including cell cycle progression, apoptosis, and DNA damage response. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor binds to the catalytic subunit of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea and prevents its interaction with regulatory subunits, thereby inhibiting its phosphatase activity.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to have various biochemical and physiological effects, including induction of cell cycle arrest and apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of viral replication. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway.
实验室实验的优点和局限性
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has several advantages for lab experiments, including its high potency and selectivity for 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, its ability to target multiple diseases, and its potential for combination therapy with other drugs. However, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for the research on 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor and its effects on various signaling pathways.
合成方法
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor is synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with 4-morpholinopyrimidine-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with urea to yield the final product, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor.
科学研究应用
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. In cancer, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. In viral infections, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit viral replication by targeting host factors required for viral entry and replication.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-14-5-3-2-4-13(14)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBNLASMXNFSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

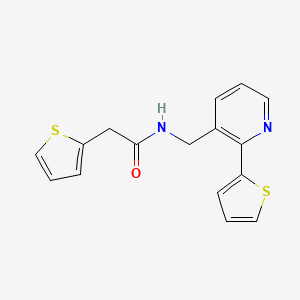
![Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2923600.png)
![(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2923601.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)
![2-(1-adamantyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2923604.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2923605.png)
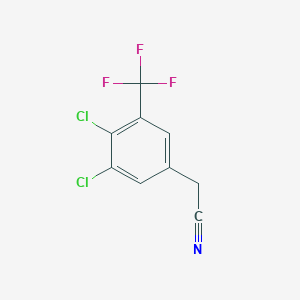
![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)
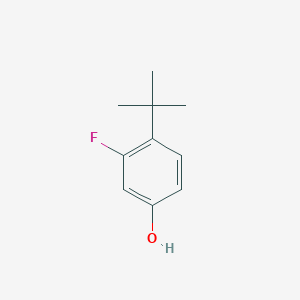
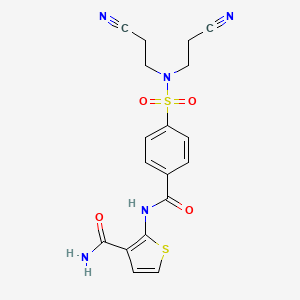
![2-(5-Chlorothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923620.png)